
Sodium 3-(cyclohexylamino)propane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-(cyclohexylamino)propane-1-sulfonate (CAS No. 517-12-6) is a highly versatile chemical compound that has been widely used in a variety of scientific research applications. It is an anionic surfactant, meaning that it has both hydrophilic and hydrophobic properties, which makes it useful in a variety of applications.
Applications De Recherche Scientifique
Emerging Sodium Technologies in Energy Storage
Room-Temperature Sodium-Sulfur Batteries : Sodium-sulfur batteries operating at room temperature offer a promising avenue for low-cost, grid-scale energy storage. Researchers have focused on enhancing the electrochemical performance by optimizing electrode materials and electrolytes. These advancements could pave the way for more sustainable and affordable energy storage solutions (Kumar, Kuhar, & Kanchan, 2018).
Sodium Metal Anodes for Energy Storage : The development of sodium-metal anodes in sodium-metal batteries (SMBs) has been highlighted as a critical area for emerging energy storage systems. This research focuses on overcoming challenges such as dendrite growth, achieving stable plating-stripping of sodium, and enhancing the compatibility with solid-state electrolytes. These advancements are essential for the realization of high-performance sodium sulfur and sodium selenium batteries (Lee, Paek, Mitlin, & Lee, 2019).
Applications in Electrochemistry and Catalysis
Catalytic Effects in Sodium-Sulfur Batteries : The catalytic effects within room-temperature sodium-sulfur batteries have been investigated to improve energy storage performance. By tailoring metal-based cathode materials, researchers aim to enhance the conversion reactions, thereby overcoming limitations such as the shuttle effect and surface passivation. This area of research opens up new possibilities for enhancing the efficiency and durability of sodium-sulfur batteries (Li, Han, Ge, & Yang, 2021).
Electrolytes for Sodium-Ion Batteries : The development of high-performance electrolytes is crucial for the commercial viability of sodium-ion batteries, a potential alternative to lithium-ion batteries. Research in this area focuses on achieving high ionic conductivity and electrochemical stability, which are essential for enhancing the energy density and safety of sodium-ion batteries. This comprehensive review of liquid, polymer gel, and solid electrolytes for sodium-ion batteries highlights the progress and challenges in the field, guiding future research directions (Vignarooban et al., 2016).
Safety and Hazards
Sodium 3-(cyclohexylamino)propane-1-sulfonate is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water and remove contact lenses if present and easy to do (P305+P351+P338) .
Mécanisme D'action
Target of Action
Sodium 3-(cyclohexylamino)propane-1-sulfonate, also known as CAPS sodium salt, is a multi-anionic compound composed of three cyclohexylamine groups, each end having a sulfonic acid group
Biochemical Pathways
It is used in research to study the interactions between proteins and lipids, and the effects of surfactants on cell membranes .
Result of Action
It is known to be used in research to study the interactions between proteins and lipids, and the effects of surfactants on cell membranes .
Action Environment
It is known that it should be stored at room temperature (10-30°c) in a dry, well-ventilated place, away from fire sources and oxidizers .
Analyse Biochimique
Biochemical Properties
Sodium 3-(cyclohexylamino)propane-1-sulfonate can act as a surfactant, capable of dissolving lipids, proteins, and other hydrophobic molecules . This makes it useful in studies involving membrane proteins and other macromolecules . It has been used to study the interactions between proteins and lipids, and the effects of surfactants on cell membranes .
Molecular Mechanism
Its ability to dissolve hydrophobic molecules suggests that it may interact with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Information on the temporal effects of this compound in laboratory settings is limited. It is known to be more hygroscopic and exhibits compressive behavior compared to other anions .
Metabolic Pathways
Given its chemical properties, it may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Subcellular Localization
Given its properties, it may interact with specific compartments or organelles within the cell .
Propriétés
IUPAC Name |
sodium;3-(cyclohexylamino)propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S.Na/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9;/h9-10H,1-8H2,(H,11,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIDLTODXGXBFM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635424 |
Source


|
| Record name | Sodium 3-(cyclohexylamino)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105140-23-6 |
Source


|
| Record name | Sodium 3-(cyclohexylamino)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
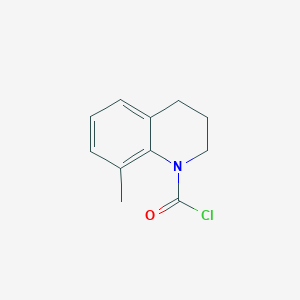

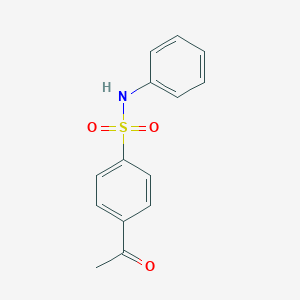

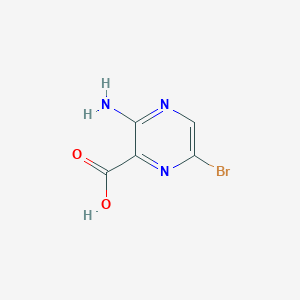

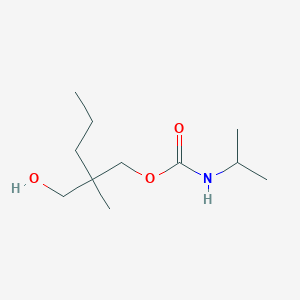
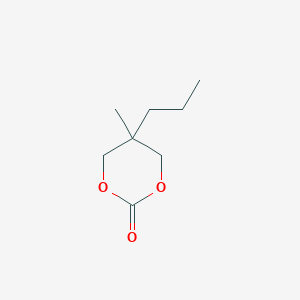
![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)
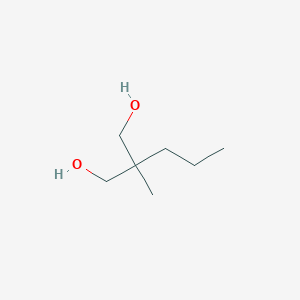
![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)
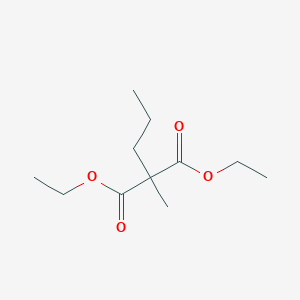
![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)

